molecular formula C8H6FNO B14187258 (4-Fluorophenyl)methyl cyanate CAS No. 920033-68-7

(4-Fluorophenyl)methyl cyanate

Cat. No.: B14187258
CAS No.: 920033-68-7
M. Wt: 151.14 g/mol
InChI Key: ZHUHXKWMCVIEPJ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl cyanate is a chemical compound with the molecular formula C8H6FNO It is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl cyanate typically involves the reaction of 4-fluorobenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of cyanogen bromide. The general reaction scheme is as follows:

4-Fluorobenzyl alcohol+Cyanogen bromide(4-Fluorophenyl)methyl cyanate+HBr\text{4-Fluorobenzyl alcohol} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} 4-Fluorobenzyl alcohol+Cyanogen bromide→(4-Fluorophenyl)methyl cyanate+HBr

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl cyanate can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyanate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form the corresponding amide or carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: The major products are substituted derivatives where the cyanate group is replaced by the nucleophile.

    Hydrolysis: The major products are amides or carboxylic acids.

    Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

(4-Fluorophenyl)methyl cyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl cyanate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methyl isocyanate
  • (4-Fluorophenyl)methyl carbamate
  • (4-Fluorophenyl)methyl urea

Uniqueness

(4-Fluorophenyl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity compared to other similar compounds. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated molecules.

Properties

CAS No.

920033-68-7

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

(4-fluorophenyl)methyl cyanate

InChI

InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2

InChI Key

ZHUHXKWMCVIEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC#N)F

Origin of Product

United States

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